Cas no 1019209-35-8 (1,3,5-Tris(4-hydroxyphenylethynyl)benzene)

1,3,5-Tris(4-hydroxyphenylethynyl)benzene 化学的及び物理的性質
名前と識別子
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- 1,3,5-Tris(4-hydroxyphenylethynyl)benzene
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- インチ: 1S/C30H18O3/c31-28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(32)16-10-23)21-27(20-25)6-3-24-11-17-30(33)18-12-24/h7-21,31-33H
- InChIKey: MZKZVUSYFPNLRK-UHFFFAOYSA-N
- SMILES: C1C=C(C=CC=1O)C#CC1=CC(C#CC2C=CC(O)=CC=2)=CC(C#CC2C=CC(O)=CC=2)=C1
1,3,5-Tris(4-hydroxyphenylethynyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635925-250mg |
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triphenol |
1019209-35-8 | 98% | 250mg |
¥23011.00 | 2023-11-22 |
1,3,5-Tris(4-hydroxyphenylethynyl)benzene 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
1,3,5-Tris(4-hydroxyphenylethynyl)benzeneに関する追加情報
1,3,5-Tris(4-hydroxyphenylethynyl)benzene: A Comprehensive Overview
The compound 1,3,5-Tris(4-hydroxyphenylethynyl)benzene, identified by the CAS No. 1019209-35-8, is a highly specialized aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which consists of a central benzene ring substituted at the 1, 3, and 5 positions with ethynyl groups attached to hydroxyl-substituted phenyl rings. The presence of these substituents imparts distinctive electronic and structural properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of 1,3,5-Tris(4-hydroxyphenylethynyl)benzene in the development of advanced materials such as organic semiconductors and optoelectronic devices. Researchers have explored its ability to form self-assembled monolayers (SAMs) on various substrates, which is crucial for applications in nanotechnology and surface chemistry. The compound's hydroxyl groups facilitate strong intermolecular hydrogen bonding, enabling the formation of stable and ordered structures. This property has been leveraged in the creation of high-performance sensors and biosensors, where precise control over surface interactions is essential.
In addition to its material science applications, 1,3,5-Tris(4-hydroxyphenylethynyl)benzene has shown promise in medicinal chemistry. Its phenolic hydroxyl groups are known to exhibit antioxidant properties, making it a potential candidate for drug development targeting oxidative stress-related diseases. Recent research has also explored its ability to act as a precursor for the synthesis of more complex molecules with bioactive properties. For instance, through click chemistry reactions, this compound can be functionalized with various bioactive moieties, enhancing its therapeutic potential.
The synthesis of 1,3,5-Tris(4-hydroxyphenylethynyl)benzene typically involves multi-step organic synthesis strategies. One common approach involves the use of Sonogashira coupling reactions to introduce the ethynyl groups onto the phenolic rings. This method ensures high yields and excellent control over the product's purity. Recent advancements in catalytic systems have further improved the efficiency of these reactions, making large-scale production more feasible.
The study of 1,3,5-Tris(4-hydroxyphenylethynyl)benzene has also extended into computational chemistry. Advanced molecular modeling techniques have been employed to investigate its electronic structure and reactivity under various conditions. These studies have provided valuable insights into its potential applications in nonlinear optics and photonics. The compound's conjugated system allows for efficient energy transfer processes, which are critical for applications in light-emitting diodes (LEDs) and solar cells.
In conclusion, 1,3,5-Tris(4-hydroxyphenylethynyl)benzene stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for exploring novel materials and therapeutic agents. As research continues to uncover new properties and functionalities of this compound, 1019209-35-8 will undoubtedly play a pivotal role in shaping future advancements in chemistry and materials science.
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